REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][C:6]([CH3:11])([N+:8]([O-:10])=[O:9])[CH2:5][O:4]C1.[ClH:12]>C(O)C.O>[ClH:12].[CH3:11][C:6]([N+:8]([O-:10])=[O:9])([CH2:7][NH:2][CH3:1])[CH2:5][OH:4] |f:4.5|
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
CN1COCC(C1)([N+](=O)[O-])C
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
CUSTOM
|
Details
|
To the refluxing reaction
|
Type
|
ADDITION
|
Details
|
The rate of addition of the solution
|
Type
|
DISTILLATION
|
Details
|
was matched to the rate of distillation and removal of an equal volume of solvent over the course of ca. 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After 4 hours at reflux temperature
|
Duration
|
4 h
|
Type
|
DISTILLATION
|
Details
|
the remaining solvent was distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC(CO)(CNC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |